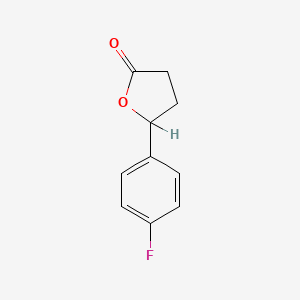

4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (400 MHz, CDCl₃):

- ¹³C NMR (100 MHz, CDCl₃):

Infrared (IR) Spectroscopy

Key absorption bands include:

Mass Spectrometry (MS)

- EI-MS (70 eV):

Thermodynamic Properties and Phase Behavior

- Boiling Point : Predicted 324.5±42.0 °C (estimated via group contribution methods).

- Melting Point : Not experimentally determined; analogs suggest -118 °C for related γ-butyrolactones.

- Density : 1.2000 g/cm³ at 25°C, higher than unsubstituted γ-butyrolactone (1.13 g/cm³) due to fluorophenyl substitution.

- Thermal Stability : Decomposes above 200 °C , generating CO, CO₂, and HF. Differential Scanning Calorimetry (DSC) of analogs shows exothermic decomposition peaks at 210–220 °C .

Phase transitions are influenced by hydrogen bonding between the lactone carbonyl and aromatic π-system. The compound exists as a viscous liquid at room temperature, with limited crystallinity due to conformational flexibility.

Solubility and Partition Coefficients

- Aqueous Solubility : 3.1 g/L at 20°C, driven by lactone ring hydrophilicity.

- logP (Octanol/Water) : 2.20 , indicating moderate lipophilicity suitable for organic synthesis.

- Solubility in Organic Solvents :

| Solvent | Solubility (g/L) | Temperature (°C) |

|---|---|---|

| Water | 3.1 | 20 |

| Ethanol | >50 | 25 |

| Dichloromethane | >100 | 25 |

| DMSO | >200 | 25 |

Properties

IUPAC Name |

5-(4-fluorophenyl)oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c11-8-3-1-7(2-4-8)9-5-6-10(12)13-9/h1-4,9H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMFNZGXVLAUJHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC1C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40966111 | |

| Record name | 5-(4-Fluorophenyl)oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40966111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51787-96-3 | |

| Record name | γ-(4-Fluorophenyl)-γ-butyrolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51787-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-(4-Fluorophenyl)-gamma-butyrolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051787963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(4-Fluorophenyl)oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40966111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | γ-(4-fluorophenyl)-γ-butyrolactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.185 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of 4-[5-(4-Fluorophenyl)-2-furanyl]-4-oxobutanoic Acid

- Starting Materials: The synthesis begins with the preparation of a substituted aniline derivative, which undergoes diazotization.

- Diazotization and Coupling: The aniline is treated with sodium nitrite in acidic aqueous media at low temperatures (0-5°C) to form a diazonium salt.

- Coupling Reaction: The diazonium salt is reacted with β-(2-furoyl)propanoic acid in acetone, in the presence of copper(II) chloride as a catalyst, to yield the substituted 4-oxobutanoic acid intermediate.

- Reaction Conditions: The reaction is exothermic, controlled below 50-65°C, followed by standing overnight at room temperature.

- Isolation: The product is extracted with ether, dried, and isolated as a residual oil or solid after solvent removal.

Reduction to 4-[5-(4-Fluorophenyl)-2-furanyl]-4-hydroxybutanoic Acid

- Reducing Agent: Sodium borohydride (NaBH4) is used to reduce the keto group to a hydroxy group.

- Solvent System: The reduction is carried out in a mixture of dioxane and water (approximately 95% dioxane).

- Temperature Control: The reaction temperature is maintained below 20°C using an ice bath.

- Workup: After completion, the mixture is acidified with hydrochloric acid, extracted with ether, dried over magnesium sulfate, and solvent is removed to yield the hydroxy acid as an oil or solid.

Cyclization to 4,5-Dihydro-5-(4-Fluorophenyl)-2(3H)-Furanone

- Cyclization Conditions: The hydroxybutanoic acid is heated in 10% hydrochloric acid at 50-55°C for 2-3 hours.

- Isolation: Upon cooling, the product precipitates out, is filtered, dissolved in ethyl acetate, and recrystallized by treatment with hexane.

- Yield and Purity: Typical yields range from 30-40%, with melting points around 107-108°C for analogous halogenated compounds, indicating successful cyclization and purity.

Data Table Summarizing Preparation Steps

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Diazotization & Coupling | 4-Fluoroaniline, NaNO2, HCl, β-(2-furoyl)propanoic acid, CuCl2 | 0-65°C | ~8-10* | Exothermic, overnight standing |

| Reduction | NaBH4, 95% dioxane/water | 0-20°C | 90-96* | Ice bath temperature control |

| Cyclization | 10% HCl | 50-55°C | 30-40* | Acidic heating, recrystallization |

*Yields are inferred from analogous halogenated phenyl derivatives due to limited direct data on the fluorophenyl variant.

Chemical Reactions Analysis

Types of Reactions

Gamma-(4-Fluorophenyl)-gamma-butyrolactone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

4,5-Dihydro-5-(4-fluorophenyl)-2(3H)-furanone serves as a crucial building block in organic synthesis. Its structure allows it to participate in various chemical reactions, making it valuable for:

- Synthesis of Complex Molecules : It is used as an intermediate in the synthesis of more complex organic compounds.

- Reagent in Organic Reactions : The compound acts as a reagent in several organic transformations, contributing to the development of new synthetic methodologies.

Biology

Research into the biological activity of this compound has revealed potential interactions with various biological targets:

- Biological Activity Studies : Investigations are ongoing to assess its effects on biological systems, including its potential role as an enzyme inhibitor or receptor modulator.

- Neurotransmitter System Modulation : The fluorophenyl group enhances binding affinity to specific receptors, suggesting applications in neuropharmacology.

Medicine

The medicinal applications of this compound are particularly noteworthy:

- Drug Development Precursor : It is being explored as a precursor for developing new therapeutic agents, particularly those targeting neurological disorders.

- Potential Therapeutic Uses : Studies suggest it may have applications in treating conditions related to neurotransmitter imbalances.

Industrial Applications

In addition to its research applications, this compound has significant industrial relevance:

- Production of Specialty Chemicals : It is utilized in manufacturing specialty chemicals that require specific properties derived from its unique structure.

- Material Science Applications : The compound's properties make it suitable for developing advanced materials with tailored characteristics.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

-

Synthesis and Characterization :

- A study demonstrated the effective synthesis of this compound through the reaction of 4-fluorobenzaldehyde with gamma-butyrolactone under optimized conditions, highlighting its utility as a versatile building block in organic chemistry .

- Biological Activity Investigation :

-

Industrial Production Techniques :

- A report outlined industrial methods involving continuous flow reactors for large-scale synthesis, enhancing efficiency and control over reaction parameters .

Mechanism of Action

The mechanism of action of 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing its biological activity. The pathways involved may include modulation of neurotransmitter systems, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Halogen-Substituted Derivatives

5-(Iodomethyl)dihydro-2(3H)-furanone (CAS 1729-32-4, C₅H₇IO₂) Features an iodomethyl group at position 3. Higher molecular weight (226.01 g/mol) due to iodine’s atomic mass. Likely exhibits distinct reactivity in nucleophilic substitutions compared to the fluorine analogue .

Molecular weight 459.42 g/mol, significantly larger than the target compound .

Functional Group Modifications

4-Hydroxy-3-methyl-2(5H)-furanone (CAS 516-09-6, C₅H₆O₃) A simpler analogue with hydroxy and methyl groups. Used in flavor and fragrance industries due to its lactonic aroma .

Aliphatic and Aromatic Side Chains

3-Hexyldihydro-2(3H)-furanone (CAS 18436-37-8, C₁₀H₁₈O₂) Linear hexyl chain at position 3. Higher hydrophobicity, suitable for lipid-based formulations .

α,α-Diphenyl-γ-butyrolactone (CAS 956-89-8, C₁₆H₁₄O₂)

- Diphenyl substitution increases steric bulk and aromatic interactions.

- Melting point: 77–79°C , indicating crystalline stability .

Physicochemical Properties

| Compound (CAS) | Molecular Formula | Molecular Weight (g/mol) | Physical State | Key Substituents |

|---|---|---|---|---|

| This compound (51787-96-3) | C₁₀H₉FO₂ | 180.18 | Solid | 4-Fluorophenyl |

| 5-(Iodomethyl)dihydro-2(3H)-furanone (1729-32-4) | C₅H₇IO₂ | 226.01 | Not reported | Iodomethyl |

| 5-Amino-2-(4-fluorophenyl)-4-hydroxy-3(2H)-furanone (N/A) | C₁₀H₈FNO₃ | 209.18 | Not reported | 4-Fluorophenyl, amino, hydroxy |

| α,α-Diphenyl-γ-butyrolactone (956-89-8) | C₁₆H₁₄O₂ | 238.28 | Solid | Diphenyl |

Biological Activity

4,5-Dihydro-5-(4-fluorophenyl)-2(3H)-furanone, also known by its CAS number 51787-96-3, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis methods, and biological activities, including antimicrobial and anticancer properties.

- Molecular Formula : C10H9FO2

- Molecular Weight : 180.17 g/mol

- IUPAC Name : 5-(4-fluorophenyl)oxolan-2-one

- InChI Key : RMFNZGXVLAUJHF-UHFFFAOYSA-N

Synthesis

The synthesis of this compound can be performed through various methods. A common route involves the reaction of 4-fluorobenzaldehyde with gamma-butyrolactone in the presence of a catalyst, typically under heated conditions with solvents like toluene or ethanol. Industrial production may utilize continuous flow reactors for enhanced efficiency and control over reaction parameters .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies have demonstrated that derivatives with similar structures show effective inhibition against various pathogens. The minimum inhibitory concentration (MIC) values for these compounds can be as low as 0.22 to 0.25 μg/mL against specific bacterial strains .

Anticancer Activity

The compound also shows promise in anticancer research. In vitro studies have highlighted its potential to induce apoptosis in cancer cell lines such as MCF7 (breast cancer) cells. The mechanism appears to involve the inhibition of specific molecular targets associated with cancer progression, such as COX-2 and EGFR .

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several pyrazole derivatives related to furanones. The results indicated that compounds with fluorophenyl substitutions exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. The study measured the inhibition zones and MIC values across various strains, confirming the effectiveness of these derivatives .

Case Study: Anticancer Properties

In a separate investigation focusing on antiproliferative activity, compounds derived from furanone structures were tested against cancer cell lines. The results showed that certain derivatives significantly reduced cell viability, suggesting their potential as therapeutic agents in cancer treatment .

The biological activity of this compound is thought to be mediated through its interaction with specific receptors or enzymes. The presence of the fluorophenyl group enhances binding affinity to biological targets, potentially influencing neurotransmitter systems or enzyme activities .

Q & A

Basic: What are the recommended methods for synthesizing 4,5-dihydro-5-(4-fluorophenyl)-2(3H)-furanone, and how can purity be validated?

Answer:

A common synthetic route involves intramolecular cyclization of precursor ketones or esters under acidic or basic conditions. For example, condensation of 4-fluorophenyl-substituted intermediates with cyclic ketones can yield the target compound . To validate purity, combine chromatographic techniques (HPLC with UV detection at 210–260 nm) and spectroscopic methods (¹H/¹³C NMR). For crystalline samples, single-crystal X-ray diffraction using SHELX software ensures structural confirmation . Purity >98% is typically required for pharmacological studies.

Basic: How can the stereochemical configuration of this compound be determined experimentally?

Answer:

Chiral chromatography (e.g., using Chiralpak® columns) or NMR-based diastereomeric derivatization (e.g., with Mosher’s acid) can resolve enantiomers. For absolute configuration, X-ray crystallography with SHELXL refinement is definitive. Computational methods (DFT-based NMR shift calculations) may corroborate experimental data .

Advanced: What computational strategies are effective for predicting the reactivity of this compound in ring-opening reactions?

Answer:

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can model transition states and activation barriers for nucleophilic attacks at the lactone carbonyl. Solvent effects (e.g., polar aprotic vs. protic) should be incorporated via continuum models (SMD). Compare computed IR frequencies with experimental data to validate reaction pathways .

Advanced: How do structural modifications (e.g., fluorophenyl substitution) influence the compound’s biological activity?

Answer:

The electron-withdrawing fluorine atom enhances electrophilicity at the lactone ring, potentially increasing reactivity with biological nucleophiles (e.g., cysteine residues). Comparative SAR studies using analogs (e.g., 4-methylphenyl or 3,4-dimethoxyphenyl derivatives) reveal steric and electronic effects on activity .

Advanced: What contradictions exist in reported spectroscopic data for this compound, and how can they be resolved?

Answer:

Discrepancies in ¹H NMR chemical shifts (e.g., lactone proton resonances between δ 4.8–5.2 ppm) may arise from solvent polarity or concentration effects. Standardize experimental conditions (e.g., DMSO-d6 vs. CDCl3) and cross-validate with high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) .

Basic: What are the key considerations for designing in vitro toxicity assays for this compound?

Answer:

Prioritize assays assessing metabolic stability (e.g., microsomal incubation) and reactive metabolite formation (e.g., glutathione trapping). Follow OECD guidelines for cytotoxicity (MTT assay) and genotoxicity (Ames test). Use LC-MS to quantify metabolite profiles .

Advanced: How can reaction conditions be optimized to minimize byproducts during large-scale synthesis?

Answer:

Use Design of Experiments (DoE) to optimize temperature, catalyst loading, and solvent (e.g., THF vs. DMF). Monitor reaction progress via in-situ FTIR to detect intermediates. Scale-up trials should employ flow chemistry to enhance heat/mass transfer and reduce side reactions .

Basic: What spectroscopic databases or libraries include reference data for this compound?

Answer:

The NIST Chemistry WebBook provides IR and MS data for related furanones . For NMR, consult the ATR Standard Library (entry 3000 series) or Biopharmacule’s specialty chemical catalog .

Advanced: How does the compound’s lactone ring stability vary under physiological pH conditions?

Answer:

The lactone ring undergoes pH-dependent hydrolysis to the hydroxyacid form. Conduct kinetic studies in buffered solutions (pH 1–10) using UV-Vis spectroscopy (λ ~250 nm for lactone). Activation energy calculations (Arrhenius plots) predict shelf-life in biological matrices .

Advanced: What strategies are recommended for resolving low crystallinity in X-ray diffraction studies?

Answer:

Use vapor diffusion (e.g., ether into DCM solution) to grow single crystals. For stubborn cases, co-crystallize with heavy atoms (e.g., iodine derivatives) or employ cryocrystallography. SHELXD’s dual-space algorithm aids in solving poorly diffracting structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.